molecular formula C20H21ClN2O3 B2740104 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 942013-55-0

5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2740104
CAS RN: 942013-55-0
M. Wt: 372.85
InChI Key: MVTGUCNLKUGLRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It would include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at what reactants are needed, what the products are, and what the mechanism of the reaction is .


Physical And Chemical Properties Analysis

This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at how the compound behaves under different conditions .

Scientific Research Applications

Receptor Antagonism

5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide has been studied for its potential as a receptor antagonist, particularly in the context of dopamine receptors. For instance, YM-09151-2, a closely related benzamide, was found to be a potent antagonist of D2-type dopamine receptors, significantly elevating serum prolactin levels in rats. This compound effectively displaced 3H-spiperone from bovine pituitary membranes, indicating its strong receptor binding affinity (Meltzer et al., 1983).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of the core structure of 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been utilized in enantioselective syntheses. For example, a study explored the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to various substituted piperidines. This methodology could be applied to generate chloro analogs, demonstrating the versatility of such compounds in synthetic routes (Calvez et al., 1998).

Analytical Method Development

The compound has also been the focus of analytical method development, particularly in the context of pharmacokinetic evaluations. A study developed and validated a bioanalytical method using micro-extraction and LC-MS/MS for quantifying a glyburide analogue (structurally similar to the compound ) in mouse plasma and whole blood. This research highlights the importance of such compounds in developing analytical techniques for pharmacokinetic studies (Zalavadia, 2016).

Antimicrobial and Antioxidant Activities

Compounds structurally related to 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been investigated for their biological activities, including antimicrobial and antioxidant effects. For instance, a new benzamide isolated from endophytic Streptomyces sp. demonstrated significant antimicrobial and antioxidant activities, suggesting the potential of such compounds in developing new therapeutic agents (Yang et al., 2015).

Safety and Hazards

This would involve looking at any potential hazards associated with the compound. This could include toxicity, flammability, and environmental impact .

properties

IUPAC Name

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-11-15(7-8-17(13)23-10-4-3-5-19(23)24)22-20(25)16-12-14(21)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTGUCNLKUGLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

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